Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788599
InChI: InChI=1S/C15H18N4O3S/c1-3-5-10-12(14(21)22-2)16-15(23-10)17-13(20)11-8-6-4-7-9(8)18-19-11/h3-7H2,1-2H3,(H,18,19)(H,16,17,20)
SMILES:
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.4 g/mol

Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14788599

Molecular Formula: C15H18N4O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C15H18N4O3S
Molecular Weight 334.4 g/mol
IUPAC Name methyl 5-propyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H18N4O3S/c1-3-5-10-12(14(21)22-2)16-15(23-10)17-13(20)11-8-6-4-7-9(8)18-19-11/h3-7H2,1-2H3,(H,18,19)(H,16,17,20)
Standard InChI Key DELVPUZLRIVTJM-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC

Introduction

Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring fused with a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural characteristics, which allow it to interact with various biological targets. The presence of both thiazole and pyrazole rings contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. These reactions require controlled conditions such as temperature and pH levels, along with appropriate solvents to stabilize reactive intermediates. Techniques like chromatography are often used for purification purposes.

Synthesis StepsDescription
Initial ReactionsFormation of thiazole and pyrazole derivatives
Coupling ReactionsCombination of thiazole and pyrazole units
PurificationUse of chromatography to achieve high purity

Research Findings and Future Directions

Research into the interactions of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate with biological macromolecules is essential for understanding its mechanism of action. Techniques such as molecular docking and spectroscopy (e.g., NMR) can provide insights into its potential therapeutic applications.

Future studies should focus on:

  • In-depth Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

  • Biological Activity Evaluation: Conducting empirical studies to determine specific biological effects.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its pharmacological properties.

By exploring these avenues, researchers can unlock the full potential of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate in medicinal chemistry.

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